molecular formula C9H13NO3S B077775 5-Ethyl-2-methoxybenzenesulfonamide CAS No. 88085-82-9

5-Ethyl-2-methoxybenzenesulfonamide

Cat. No.: B077775
CAS No.: 88085-82-9
M. Wt: 215.27 g/mol
InChI Key: QQCMLTHWTNUWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2-methoxybenzenesulfonamide is a chemical compound of significant interest in organic and medicinal chemistry research, primarily valued as a versatile synthetic intermediate. Its core structure, which incorporates a sulfonamide group and a methoxy-substituted benzene ring, is a key scaffold in the development of pharmacologically active molecules . Researchers utilize this and closely related sulfonamide compounds as critical building blocks in the synthesis and exploration of novel therapeutic agents . The structural motif of a 2-methoxybenzenesulfonamide is a recognized feature in several established pharmaceuticals. For instance, it forms the core of the active ingredient in Tamsulosin, a medication used to treat benign prostatic hyperplasia, demonstrating the pharmacological relevance of this chemical class . Furthermore, sulfonamide derivatives based on similar structures are actively investigated for a range of biological activities, including antiproliferative and antimicrobial properties, highlighting the potential of this compound family in drug discovery campaigns . As a research tool, this compound enables chemists to study structure-activity relationships (SAR), develop novel synthetic pathways, and create libraries of compounds for high-throughput screening . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-ethyl-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-3-7-4-5-8(13-2)9(6-7)14(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCMLTHWTNUWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20528074
Record name 5-Ethyl-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20528074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88085-82-9
Record name 5-Ethyl-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20528074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

2-Methoxy-5-(2-oxopropyl)benzenesulfonamide (CAS 116091-63-5)

  • Structural Features : Replaces the ethyl group with a 2-oxopropyl moiety.
  • Impact : The ketone group increases polarity, reducing lipophilicity compared to the ethyl-substituted compound. This may affect membrane permeability and metabolic stability .

Ethyl 2-methoxy-5-sulfamoylbenzoate (CAS 33045-53-3)

  • Structural Features : Contains an ester (-COOEt) instead of a sulfonamide.
  • Impact : The ester group introduces hydrolytic instability under physiological conditions, limiting its utility in drug design compared to the hydrolytically stable sulfonamide .

4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide (CAS 16673-34-0)

  • Structural Features : Incorporates a chloro-substituted benzamidoethyl side chain.
  • The extended side chain may also confer selectivity for specific biological targets .

(R)-(+)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide hydrochloride (CAS N/A)

  • Structural Features: Features a chiral aminopropyl group instead of ethyl.
  • Impact : The amine group enables salt formation (e.g., hydrochloride) for improved solubility, while chirality may influence enantioselective biological activity .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Substituents Molecular Formula Melting Point (°C) Similarity Score Key Applications
5-Ethyl-2-methoxybenzenesulfonamide Not Reported 5-Ethyl, 2-methoxy, sulfonamide C₉H₁₃NO₃S Not Available Reference Pharmacophoric fragment
2-Methoxy-5-(2-oxopropyl)benzenesulfonamide 116091-63-5 5-(2-oxopropyl), 2-methoxy C₁₀H₁₃NO₄S Not Available 0.90 Intermediate in drug synthesis
Ethyl 2-methoxy-5-sulfamoylbenzoate 33045-53-3 5-Sulfamoyl, ester group C₁₀H₁₃NO₅S Not Available 0.80 Ester precursor for hydrolysis
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide 16673-34-0 5-Chloro, 2-methoxy, amide side chain C₁₆H₁₇ClN₂O₄S 209–214 Not Scored Anti-hypertensive research

Preparation Methods

Synthesis of 2-Methoxy-5-ethylbenzene

The precursor 2-methoxy-5-ethylbenzene is synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling .

  • Friedel-Crafts alkylation : Anisole (methoxybenzene) reacts with ethyl chloride in the presence of AlCl₃, though this method risks carbocation rearrangements.

  • Suzuki-Miyaura coupling : 2-Methoxy-5-bromobenzene undergoes palladium-catalyzed cross-coupling with ethyl boronic acid, achieving regioselective ethyl introduction at position 5.

Chlorosulfonation and Sulfonamide Formation

The precursor undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at −30 to +30°C. The reaction mixture is quenched in ice-cooled 25% aqueous ammonia, directly yielding 5-ethyl-2-methoxybenzenesulfonamide without isolating the sulfonyl chloride intermediate.
Reaction conditions :

  • Solvent: Dichloromethane

  • Temperature: −30 to +30°C

  • Quenching: Ice/ammonia mixture
    Yield : 92–96%.

Sulfonation-Chlorination-Amination Sequence

Sulfonation with Concentrated Sulfuric Acid

2-Methoxy-5-ethylbenzene is sulfonated using concentrated H₂SO₄ at 80–100°C for 6–8 hours, forming 5-ethyl-2-methoxybenzenesulfonic acid.

Conversion to Sulfonyl Chloride

The sulfonic acid reacts with phosphorus pentachloride (PCl₅) in refluxing dichloromethane (40–50°C, 4 hours) to produce 5-ethyl-2-methoxybenzenesulfonyl chloride.

Amination with Ammonia

The sulfonyl chloride is treated with aqueous ammonia (28%) at 0–5°C, yielding the sulfonamide.
Purification : Recrystallization from ethanol/water (3:1 v/v) achieves ≥99% purity.
Yield : 85–88%.

Comparative Analysis of Methods

ParameterChlorosulfonationSulfonation-Chlorination
Reaction Steps 23
Overall Yield 92–96%75–88%
Key Advantage No intermediate isolationScalable to industrial settings
Purity After Purification ≥99% (GC)≥98% (HPLC)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 3.85 (s, 3H, OCH₃), 4.95 (s, 2H, NH₂).

  • ¹³C NMR : δ 14.1 (CH₂CH₃), 56.2 (OCH₃), 122.4–138.7 (aromatic carbons).

Infrared (IR) Spectroscopy

  • Peaks at 1350 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch).

Industrial-Scale Production

Continuous Flow Reactors

Adopting continuous flow systems reduces reaction times by 40% compared to batch processes. For example, chlorosulfonation in microreactors achieves 98% conversion at 25°C.

Catalyst Recycling

Palladium catalysts from Suzuki couplings are recovered via filtration and reused for 5–7 cycles without significant activity loss .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-Ethyl-2-methoxybenzenesulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonation of a substituted benzene ring. A validated approach includes:

Sulfonation : Reacting 2-methoxybenzenesulfonic acid with ethylating agents (e.g., ethyl bromide) under basic conditions (NaOH/ethanol, 60–80°C) to introduce the ethyl group.

Protection/Deprotection : Amino groups (if present) may be protected using acetyl chloride, followed by deprotection under acidic hydrolysis (HCl, reflux) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product.

  • Key Considerations : Monitor reaction progress via TLC; optimize temperature to avoid over-alkylation.
  • Reference Yields : Similar sulfonamide syntheses report yields of 53–73% depending on purification efficiency .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions (e.g., ethyl and methoxy groups). For example, the ethyl group’s triplet (δ 1.2 ppm) and quartet (δ 2.5 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 245.08).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement .
    • Data Interpretation : Compare spectral data with computational predictions (e.g., Gaussian DFT calculations) to validate assignments.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., IC50_{50} variability)?

  • Methodological Answer : Discrepancies often arise from assay conditions. Mitigate via:

Standardized Assays : Use consistent cell lines (e.g., HEK293 for NLRP3 inhibition studies) and control for pH/temperature .

Dose-Response Curves : Perform triplicate measurements with internal standards (e.g., ATP quantification in cytotoxicity assays).

Structural Modifications : Compare analogues (e.g., halogenated derivatives) to isolate substituent effects on activity .

  • Case Study : In NLRP3 inhibition studies, IC50_{50} values varied by 10-fold due to differences in LPS priming duration; optimizing this parameter reduced variability .

Q. What computational strategies predict reactivity or binding modes of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., NLRP3 ATP-binding pocket). Parameterize force fields for sulfonamide’s electronegativity .
  • Quantum Mechanics (QM) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfonamide sulfur as a reactive center) .
  • Molecular Dynamics (MD) : Simulate solvation effects (water/DMSO) to assess conformational stability.
    • Validation : Cross-reference computational results with experimental kinetics (e.g., stopped-flow spectroscopy for reaction intermediate detection) .

Notes for Experimental Design

  • Contradiction Analysis : Always replicate assays across independent labs to control for instrument-specific biases.
  • Safety Protocols : Follow SDS guidelines for sulfonamide handling (e.g., use fume hoods, avoid dermal contact) .

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